molecular formula C18H25N B1666708 AH-9700 free base CAS No. 184638-09-3

AH-9700 free base

Cat. No. B1666708
M. Wt: 255.4 g/mol
InChI Key: XBBXZKVUHBAFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AH-9700 free base is a biochemical which has been shown to improve abnormal frequent urination caused by acetone-induced cystitis in a manner different from that of oxybutynin.

Scientific Research Applications

Pharmacological Actions on Micturition Reflex

AH-9700 has been studied for its pharmacological effects on the micturition reflex in rats. It was found to have a high affinity for sigma receptors and moderate affinity for muscarinic receptors. In radioligand binding assays, AH-9700 showed marked anti-micturition reflex effects through central sigma receptors, possibly related to pertussis toxin-sensitive Gi/o-proteins. Additionally, it exhibited a moderate spasmolytic effect due to its peripheral anti-muscarinic activity (Shimizu et al., 2001).

properties

CAS RN

184638-09-3

Product Name

AH-9700 free base

Molecular Formula

C18H25N

Molecular Weight

255.4 g/mol

IUPAC Name

1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine

InChI

InChI=1S/C18H25N/c1-14-11-17-6-5-16(13-18(17)12-15(14)2)7-10-19-8-3-4-9-19/h11-13H,3-10H2,1-2H3

InChI Key

XBBXZKVUHBAFSA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)C=C(CC2)CCN3CCCC3

Canonical SMILES

CC1=CC2=C(C=C1C)C=C(CC2)CCN3CCCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AH-9700 free base

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,2,3,4-Tetrahydro-6,7-dimethyl-2-[2-(1-pyrrolidinyl)ethyl]-1-naphthalenol (24.0 g) was dissolved in a 30% solution of hydrogen chloride in ethanol (240 ml), and the mixture was refluxed for one hour. The reaction solution was concentrated under reduced pressure, and the residue was dissolved in water. The mixture was basified with potassium carbonate, and extracted with ethyl acetate. The extract was washed with water and a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to remove the solvent. The residue was purified by silica gel column chromatography (eluent; chloroform:methanol=10:1), and the fractions containing the desired compound were combined, and concentrated under reduced pressure to give the desired compound (14.5 g) as an oily product.
Name
1,2,3,4-Tetrahydro-6,7-dimethyl-2-[2-(1-pyrrolidinyl)ethyl]-1-naphthalenol
Quantity
24 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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